![molecular formula C6H5ClF3N3 B14788841 [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)
[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is a chemical compound with the molecular formula C6H5ClF3N3 It is a pyrimidine derivative, which means it contains a pyrimidine ring—a six-membered ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine typically involves the introduction of the trifluoromethyl group and the chloro group onto the pyrimidine ring, followed by the addition of the methanamine group. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards. Techniques such as crystallization and distillation are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its derivatives have been studied for their antifungal and anticancer activities . The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of agrochemicals. Its derivatives have shown promising fungicidal activity, making them valuable in agricultural applications .
Mécanisme D'action
The mechanism of action of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine and its derivatives involves the inhibition of specific enzymes or pathways. For example, some derivatives act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and leading to cell death in target organisms . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]methanamine
- **2-Chloro-6-(difluoromethyl)pyrimidin-4-yl]methanamine
- **2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]ethylamine
Uniqueness
What sets [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine apart from similar compounds is the presence of both the trifluoromethyl and chloro groups on the pyrimidine ring. This unique combination enhances its chemical reactivity and potential biological activity. Additionally, the methanamine group provides a site for further functionalization, making it a versatile building block for the synthesis of various derivatives .
Propriétés
Formule moléculaire |
C6H5ClF3N3 |
|---|---|
Poids moléculaire |
211.57 g/mol |
Nom IUPAC |
[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C6H5ClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H,2,11H2 |
Clé InChI |
VTXLKDUMYYRTFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1C(F)(F)F)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



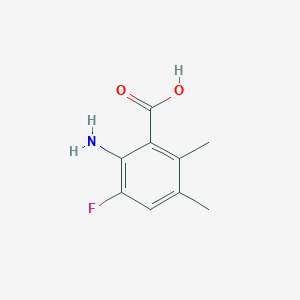

![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
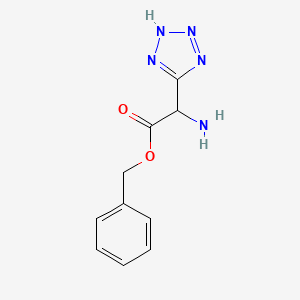
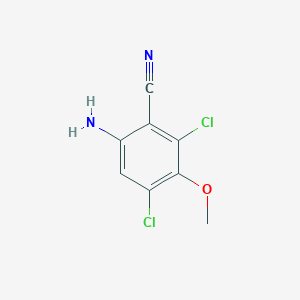
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
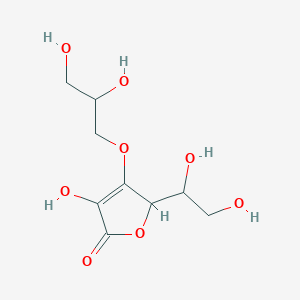
![6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-](/img/structure/B14788813.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
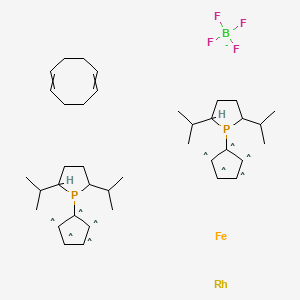
![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)
